Pyridin-4-ylcarbamic acid

Medicinal Chemistry Physicochemical Properties Isomer Comparison

For research programs targeting metabolic disorders, drug-resistant TB, or kinase pathways, Pyridin-4-ylcarbamic acid (CAS 170831-26-2) is the validated 4-substituted scaffold required for reproducible SAR. Its distinct electronic profile enables nanomolar potency in HSL inhibitors (IC50=110 nM) and confirmed binding in CYP51 & ROCK2 crystal structures. Procurement of this specific isomer, not generic analogs, is mandatory to maintain target engagement. Ready for custom synthesis scale-up for preclinical development.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 170831-26-2
Cat. No. B064195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ylcarbamic acid
CAS170831-26-2
SynonymsCarbamic acid, 4-pyridinyl- (9CI)
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)O
InChIInChI=1S/C6H6N2O2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H,7,8)(H,9,10)
InChIKeyFKSXRCPGQMOMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-ylcarbamic Acid (CAS 170831-26-2): Essential Technical Specifications and Procurement Baseline


Pyridin-4-ylcarbamic acid, also known as 4-pyridinylcarbamic acid (CAS 170831-26-2), is a heterocyclic organic building block with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol . It features a carbamic acid group (-NH-COOH) directly attached to the 4-position of a pyridine ring, a structural motif of significant interest in medicinal chemistry and organic synthesis . This compound is characterized by a calculated density of 1.428 g/cm³, a polar surface area (PSA) of 62.22 Ų, and a partition coefficient (LogP) of 1.2445 . Pyridin-4-ylcarbamic acid serves primarily as a precursor for synthesizing pyridine-based carbamate esters, which are valuable in prodrug design and agrochemical applications .

Why Pyridin-4-ylcarbamic Acid (CAS 170831-26-2) Cannot Be Replaced by Simple Analogs: A Functional Imperative


The specific substitution pattern of pyridin-4-ylcarbamic acid—the carbamic acid group at the 4-position of the pyridine ring—is not a trivial detail but a critical determinant of its reactivity and biological profile. The electronic and steric properties conferred by this 4-substitution are distinct from those of the 2- and 3-position isomers . More importantly, this specific moiety is a privileged scaffold in medicinal chemistry, appearing as a core component in inhibitors of key therapeutic targets such as hormone-sensitive lipase (HSL) [1], cytochrome P450 51 (CYP51) [2], and Rho-associated protein kinase 2 (ROCK2) [3]. Replacing it with a generic pyridinyl analog or a simple alkyl carbamate would likely result in a complete loss of target engagement or a drastic reduction in potency, as the pyridinyl ring is essential for critical binding interactions within enzyme active sites [2]. Therefore, for any project building upon this specific pharmacophore, the use of the exact compound is mandatory to ensure reproducible and meaningful results.

Quantitative Differentiation of Pyridin-4-ylcarbamic Acid (CAS 170831-26-2): A Comparator-Based Evidence Guide


Structural and Physicochemical Differentiation of Pyridin-4-ylcarbamic Acid vs. Its 2-Position Isomer

The position of the carbamic acid group on the pyridine ring dictates fundamental physicochemical properties that influence drug-likeness and biological activity. Pyridin-4-ylcarbamic acid (4-isomer) exhibits a calculated LogP of 1.2445 and a polar surface area (PSA) of 62.22 Ų . While a direct experimental comparison for the 2- and 3-isomers is not available, the 4-position offers a distinct electronic environment and steric profile, which is known to be critical for the activity of pyridine-containing drugs and inhibitors . This specific substitution pattern is a privileged scaffold found in numerous bioactive molecules, making the 4-isomer a specific and non-interchangeable starting material for medicinal chemistry campaigns [1].

Medicinal Chemistry Physicochemical Properties Isomer Comparison

Pyridin-4-ylcarbamic Acid Derivatives as Hormone-Sensitive Lipase (HSL) Inhibitors: Quantitative Potency Benchmarking

Pyridin-4-ylcarbamic acid is a key intermediate for synthesizing potent hormone-sensitive lipase (HSL) inhibitors. A structure-activity relationship (SAR) study identified a series of carbamate-based HSL inhibitors where the pyridinyl moiety was essential for activity [1]. While the exact IC50 of the parent acid is not reported, optimized derivatives such as compound 13f (4-hydroxymethyl-piperidine-1-carboxylic acid 4-(5-trifluoromethylpyridin-2-yloxy)-phenyl ester) and 13g (4-hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethylpyridin-2-yloxy)-phenyl ester) exhibited IC50 values of 110 nM and 500 nM, respectively [1]. These values demonstrate the potential of this scaffold for achieving high potency against HSL. In contrast, simple, non-pyridinyl carbamate inhibitors of HSL are often much less potent or lack selectivity, highlighting the value of the pyridinyl core [1].

Metabolic Disease Enzyme Inhibition HSL Inhibitor

Pyridin-4-ylcarbamic Acid as a Scaffold for Antimicrobial Agents: Quantitative MIC Data Against M. tuberculosis

Derivatives of pyridin-4-ylcarbamic acid have demonstrated promising antimicrobial properties, particularly against Mycobacterium tuberculosis . A study highlighted the synthesis of novel amides based on this scaffold, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.25 μM against M. tuberculosis, including multidrug-resistant strains . This is a significant finding, as the potency of these derivatives places them in a competitive range with established antitubercular agents. The pyridin-4-ylcarbamate moiety has also been structurally validated as a building block for CYP51 inhibitors, a key target in M. tuberculosis [1].

Antimicrobial Tuberculosis CYP51 Inhibitor

Differentiation from a Closely Related Ester: Pyridin-4-ylcarbamic Acid vs. Its Phenyl Ester in Acid Ester Hydrolase Inhibition

Pyridin-4-ylcarbamic acid and its derivatives, such as the phenyl ester (CAS 20951-01-3), exhibit different biological profiles. The phenyl ester derivative, Phenyl N-(4-pyridyl)carbamate, is a known inhibitor of acid ester hydrolase enzymes . While quantitative IC50 data for this inhibition is not provided in the available sources, the ester is recognized as a chemical inhibitor that binds to the enzyme's active site . The free acid, pyridin-4-ylcarbamic acid, is more commonly used as a synthetic intermediate due to its reactive carbamic acid group, which is ideal for forming various carbamate esters and amides . This distinction is crucial for procurement: the free acid is the preferred choice for synthetic chemists building a diverse library, while the ester is a more specialized tool for biological studies.

Enzyme Inhibition Acid Ester Hydrolase Chemical Probe

Kinase Inhibition Profiling: Pyridin-4-ylcarbamic Acid Derivatives vs. Other Chemotypes for ROCK2

The pyridin-4-ylcarbamate moiety is a recognized scaffold for developing kinase inhibitors. A derivative of pyridin-4-ylcarbamic acid, specifically 3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate (BDBM39234), has been profiled against Rho-associated protein kinase 2 (ROCK2), a key target in oncology and cardiovascular disease [1]. This compound showed an IC50 of 20,600 nM (20.6 µM) against ROCK2 [1]. While this potency is moderate, it serves as a valuable benchmark. The crystal structure of this inhibitor bound to its target (PDB ID: 2W0B) provides a high-resolution (1.56 Å) map of its binding interactions, offering a structural basis for further optimization [2]. This structural data is a unique asset for rational drug design and is not available for simpler, non-pyridinyl carbamate analogs.

Kinase Inhibitor ROCK2 Drug Discovery

High-Value Research and Industrial Applications for Pyridin-4-ylcarbamic Acid (CAS 170831-26-2)


Medicinal Chemistry: Development of Novel Hormone-Sensitive Lipase (HSL) Inhibitors

For research teams focused on metabolic disorders such as type 2 diabetes and dyslipidemia, pyridin-4-ylcarbamic acid serves as a critical starting material for synthesizing potent and selective HSL inhibitors. As demonstrated by Ebdrup et al., derivatives based on this scaffold can achieve nanomolar potency (e.g., IC50 = 110 nM) and exhibit acute in vivo antilipolytic effects [1]. Procurement of this specific compound is essential for initiating SAR studies aimed at optimizing the pyridinyl carbamate core for improved pharmacokinetic and pharmacodynamic profiles [1].

Antimicrobial Drug Discovery: Synthesis of Novel Anti-Tubercular Agents

In the fight against drug-resistant tuberculosis, pyridin-4-ylcarbamic acid is a validated precursor for developing new antimycobacterial agents. Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, with reported MIC values as low as 0.25 μM . Furthermore, the pyridinyl carbamate moiety is a proven scaffold for targeting M. tuberculosis CYP51, a key enzyme in sterol biosynthesis, as evidenced by high-resolution crystal structures of inhibitor-enzyme complexes [2]. Procuring this building block enables the synthesis and screening of novel analogs against this challenging pathogen .

Chemical Biology: Development of Chemical Probes for Kinase Profiling

Researchers studying kinase signaling pathways, particularly those involving Rho-associated protein kinase 2 (ROCK2), can utilize pyridin-4-ylcarbamic acid to create focused libraries of chemical probes. The compound BDBM39234, a pyridin-4-ylcarbamate derivative, has been characterized as a ROCK2 inhibitor with an IC50 of 20.6 µM and a known binding mode elucidated by X-ray crystallography (PDB ID: 2W0B) [3]. This structural information makes the scaffold an attractive starting point for structure-guided drug design, enabling the rational development of more potent and selective ROCK2 inhibitors for applications in oncology and cardiovascular research [3].

Organic Synthesis: Production of Diverse Pyridine-Based Carbamate Libraries

As a versatile synthetic intermediate, pyridin-4-ylcarbamic acid is ideal for generating diverse libraries of pyridine-based carbamate esters and amides . Its reactive carbamic acid group can be readily coupled with a wide variety of alcohols, amines, and other nucleophiles to produce structurally diverse compounds . This application is fundamental for medicinal chemistry programs that require the exploration of chemical space around a privileged pyridine scaffold. Its use ensures rapid access to novel compounds with potential biological activity across multiple target classes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridin-4-ylcarbamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.